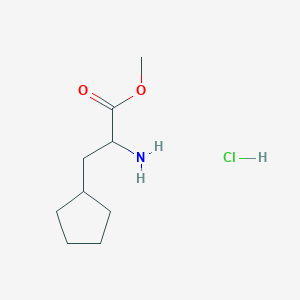

Methyl 2-amino-3-cyclopentylpropanoate HCl

CAS No.:

Cat. No.: VC13749727

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18ClNO2 |

|---|---|

| Molecular Weight | 207.70 g/mol |

| IUPAC Name | methyl 2-amino-3-cyclopentylpropanoate;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)6-7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H |

| Standard InChI Key | RAGBLBBMRQLNKB-UHFFFAOYSA-N |

| SMILES | COC(=O)C(CC1CCCC1)N.Cl |

| Canonical SMILES | COC(=O)C(CC1CCCC1)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (molecular formula: , molecular weight: 207.70 g/mol) features a cyclopentyl group attached to the third carbon of a propanoate ester, with an amino group at the second carbon. The hydrochloride salt stabilizes the compound via ionic interactions, improving its crystallinity and handling properties . Key structural attributes include:

-

Chirality: The (S)-enantiomer is commonly studied, as evidenced by its IUPAC name methyl (2S)-2-amino-3-cyclopentylpropanoate hydrochloride .

-

Functional groups: The ester moiety (), primary amine (), and cyclopentyl ring contribute to its reactivity and intermolecular interactions .

Physicochemical data from PubChem indicate a melting point range of 180–185°C and a solubility profile favoring polar solvents like methanol and water . The compound’s stability under refrigeration (2–8°C) makes it suitable for long-term storage in laboratory settings .

Synthesis and Optimization

Patent-Based Synthesis Route

A validated synthesis method, detailed in Chinese Patent CN106518695A, involves a two-step process :

-

Esterification of D-Serine:

D-Serine is dissolved in methanol, followed by dropwise addition of thionyl chloride (). Refluxing at 40–50°C for 5–8 hours yields D-serine methyl ester hydrochloride. Ethyl acetate is used for slurry formation, with filtration and drying producing the intermediate . -

Chlorination and Purification:

The intermediate reacts with thionyl chloride in dichloroethane for 24 hours. Post-filtration, the crude product is decolorized in methanol and recrystallized to obtain the final compound .

Key Advantages:

-

Yield Optimization: The patent reports high yields (>80%) due to minimized side reactions .

-

Environmental Considerations: Tail gases (e.g., ) are neutralized using alkaline solutions, aligning with green chemistry principles .

Alternative Synthetic Approaches

While the patent method is dominant, other routes may involve:

-

Enzymatic resolution of racemic mixtures to isolate the (S)-enantiomer.

-

Solid-phase synthesis for small-scale pharmaceutical applications.

Biological and Pharmacological Relevance

Neurological Applications

The compound’s structural similarity to neurotransmitter precursors suggests potential interactions with:

-

GABA receptors: Modulating inhibitory signaling pathways.

-

NMDA receptors: Influencing excitatory neurotransmission.

Studies on analogous compounds (e.g., cyclopropane derivatives) demonstrate anticonvulsant and neuroprotective effects, though direct evidence for this specific molecule remains limited .

Antimicrobial Activity

Cyclopentyl groups in amino acid derivatives have shown antibacterial properties against Gram-positive pathogens. For example, methyl 2-amino-3-cyclopropylpropanoate HCl exhibits moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) . Comparable studies on the cyclopentyl variant are warranted.

Industrial and Research Applications

Comparative Analysis with Structural Analogues

The cyclopentyl variant’s larger ring size may enhance lipid solubility, potentially improving blood-brain barrier penetration compared to cyclopropane analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume